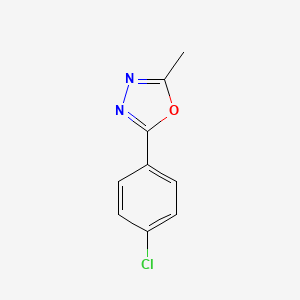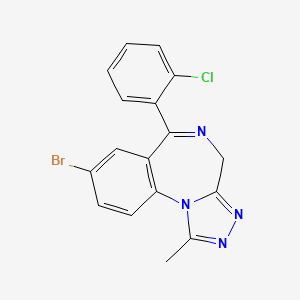
2-Chloro-6-(4-methoxyphenyl)nicotinonitrile
Vue d'ensemble
Description
“2-Chloro-6-(4-methoxyphenyl)nicotinonitrile” is a chemical compound with the molecular formula C13H9ClN2O . It has a molecular weight of 244.68 and is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(4-methoxyphenyl)nicotinonitrile” is defined by its molecular formula, C13H9ClN2O . The compound contains a nitrile group (CN), a methoxy group (OCH3), and a chloro group (Cl) attached to different positions of the pyridine ring .Physical And Chemical Properties Analysis
“2-Chloro-6-(4-methoxyphenyl)nicotinonitrile” has a molecular weight of 244.68 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated that derivatives of nicotinonitrile, including those structurally related to 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile, have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. The structural elucidation of these compounds was accomplished through techniques such as IR, 1H-NMR, and mass spectral data, revealing their potential in antimicrobial applications (J. V. Guna et al., 2015).
Corrosion Inhibition
Nicotinonitrile derivatives have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. Specifically, compounds structurally similar to 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile have shown promising results in protecting N80 steel against corrosion in HCl solutions, indicating their potential as corrosion inhibitors in industrial applications (K. R. Ansari et al., 2015).
Photovoltaic and Photophysical Applications
The photovoltaic performances of certain nicotinonitrile derivatives, including those resembling 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile, have been investigated in dye-sensitized solar cells (DSSCs). These studies have found that such compounds can significantly enhance the efficiency of DSSCs, making them valuable for solar energy conversion and storage technologies (B. Hemavathi et al., 2019).
Luminescent Materials
Nicotinonitrile derivatives have been synthesized and characterized for their potential as luminescent materials, capable of emitting blue light. This research has included detailed studies on their synthesis, crystal structure, and photophysical properties, highlighting their applications in developing new materials for optical and electronic devices (T. N. Ahipa et al., 2014).
Antiprotozoal Activity
Studies have also explored the antiprotozoal activities of nicotinonitrile derivatives, with findings indicating significant efficacy against protozoan parasites such as Trypanosoma and Plasmodium species. These compounds have shown potential as therapeutic agents in treating diseases caused by these parasites, with some demonstrating curative effects in in vivo models (M. Ismail et al., 2003).
Mécanisme D'action
Target of Action
It’s known that nicotinonitrile derivatives can interact with a variety of biological targets, influencing numerous physiological processes .
Mode of Action
It’s known that nicotinonitrile derivatives can exhibit hypoglycemic activity . This suggests that these compounds may interact with targets involved in glucose metabolism, potentially influencing insulin signaling or glucose uptake .
Result of Action
It’s known that nicotinonitrile derivatives can exhibit hypoglycemic activity, suggesting they may influence glucose levels within cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6-(4-methoxyphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-15)13(14)16-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELDIRQBLYTDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377667 | |
| Record name | 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4-methoxyphenyl)nicotinonitrile | |
CAS RN |
306977-91-3 | |
| Record name | 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4,5-Dichloro-1H-Imidazol-1-Yl)Methyl]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1607542.png)



![(4-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-1,4-Diazepan-1-Yl)(2-Thienyl)Methanone](/img/structure/B1607551.png)

![4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide](/img/structure/B1607554.png)

![1-(4-Ethoxyphenyl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B1607557.png)



